methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds. . This particular compound is characterized by the presence of multiple functional groups, including a methoxyphenyl sulfonyl group, a methylbenzamido group, and a methylbenzofuran carboxylate group.
Preparation Methods
The synthesis of methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Indole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Thiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Benzothiophene derivatives: These compounds are structurally similar and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-16-5-7-18(8-6-16)25(28)27(35(30,31)21-12-10-20(32-3)11-13-21)19-9-14-23-22(15-19)24(17(2)34-23)26(29)33-4/h5-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKZFLVJNIBGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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